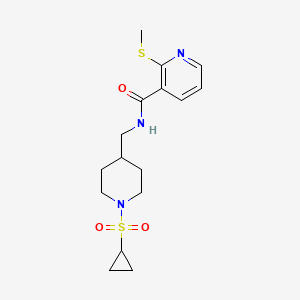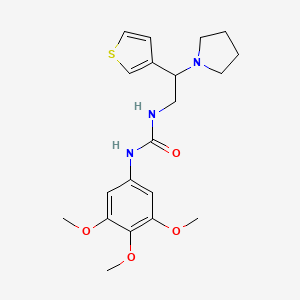
1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea, also known as PTUP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. PTUP is a urea-based compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用机制
The mechanism of action of 1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea involves its ability to selectively inhibit PKCε. 1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea binds to the regulatory domain of PKCε, preventing its activation by various stimuli. This, in turn, leads to the inhibition of downstream signaling pathways that are involved in various cellular processes. The selective inhibition of PKCε by 1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea makes it a promising candidate for the development of novel therapeutics for various diseases.
Biochemical and Physiological Effects:
1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea inhibits the growth of cancer cells, induces apoptosis, and inhibits angiogenesis. In vivo studies have shown that 1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea reduces tumor growth and metastasis in various animal models of cancer. 1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea has several advantages for lab experiments. It is a selective inhibitor of PKCε, which makes it a useful tool for studying the role of PKCε in various cellular processes. 1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea is also relatively easy to synthesize, and its chemical properties make it suitable for use in various assays. However, 1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of 1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea. One area of research is the development of novel therapeutics based on 1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea. 1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea has shown promising results in various animal models of cancer and diabetes, and further studies are needed to determine its potential as a therapeutic agent. Another area of research is the identification of other targets of 1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea. While 1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea is a selective inhibitor of PKCε, it may also have other targets that contribute to its biological effects. Finally, further studies are needed to optimize the synthesis of 1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea and to develop new methods for its delivery and administration.
Conclusion:
In conclusion, 1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea is a urea-based compound that has gained significant attention in the scientific community due to its potential use in various research applications. 1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea is a selective inhibitor of PKCε, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. 1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea has shown promising results in various animal models of cancer and diabetes, and further studies are needed to determine its potential as a therapeutic agent.
合成方法
1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea has been synthesized using various methods, including the reaction of 1-(2-bromoethyl)-3-(3,4,5-trimethoxyphenyl)urea with pyrrolidine and thiophene-3-carboxaldehyde in the presence of a base. Another method involves the reaction of 1-(2-chloroethyl)-3-(3,4,5-trimethoxyphenyl)urea with pyrrolidine and thiophene-3-carboxaldehyde in the presence of a base. The synthesis of 1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the desired product.
科学研究应用
1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea has been studied extensively for its potential use in various research applications. One of the most promising applications is its use as a selective inhibitor of protein kinase C (PKC). PKC is a family of enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. 1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea has been shown to selectively inhibit PKCε, a subtype of PKC that is involved in the development of various diseases, including cancer, diabetes, and cardiovascular diseases.
属性
IUPAC Name |
1-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S/c1-25-17-10-15(11-18(26-2)19(17)27-3)22-20(24)21-12-16(14-6-9-28-13-14)23-7-4-5-8-23/h6,9-11,13,16H,4-5,7-8,12H2,1-3H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNOXAKPYBCGCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NCC(C2=CSC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

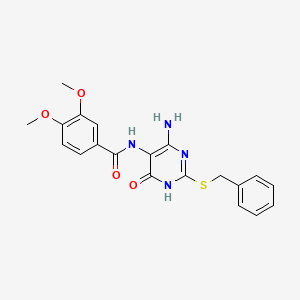
![7-Chloro-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2881036.png)
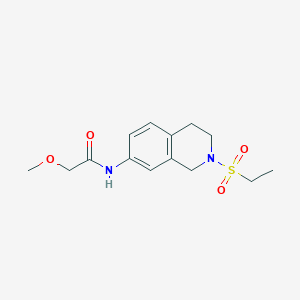
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]benzamide](/img/structure/B2881042.png)
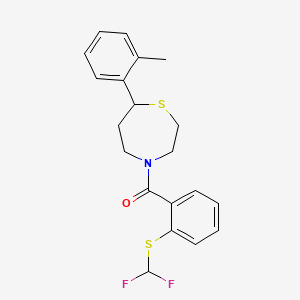
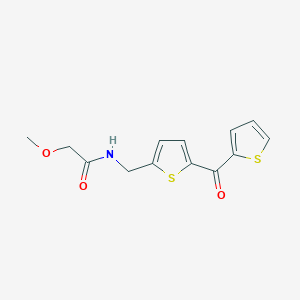

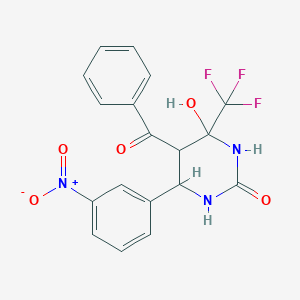

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2881050.png)
![N-(4-chlorophenyl)-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B2881051.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2881052.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2881055.png)
